molecular formula C20H21N3O2 B2844129 6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one CAS No. 1315459-30-3

6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one

Cat. No.: B2844129
CAS No.: 1315459-30-3
M. Wt: 335.407
InChI Key: PCSREBFOVZSWQV-UHFFFAOYSA-N
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Description

6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one is a synthetic compound that belongs to the class of triazole derivatives. It is known for its role as a strigolactone biosynthesis inhibitor, which has significant implications in plant biology and agriculture. Strigolactones are a class of plant hormones that regulate various aspects of plant growth and development, including shoot branching and root architecture .

Mechanism of Action

Target of Action

TIS108 is a triazole-type strigolactone biosynthetic inhibitor . Its primary target is the strigolactone biosynthesis pathway . Strigolactones are plant hormones that play crucial roles in various developmental processes, including shoot branching and root hair elongation .

Mode of Action

TIS108 interacts with its targets by inhibiting the biosynthesis of strigolactones . This inhibition leads to a decrease in the level of strigolactones, such as 2’-epi-5-deoxystrigol (epi-5DS), in plants .

Biochemical Pathways

The primary biochemical pathway affected by TIS108 is the strigolactone biosynthesis pathway . By inhibiting this pathway, TIS108 alters the balance of plant hormones, affecting various developmental processes. For instance, it has been suggested that strigolactones might affect shoot regeneration through interaction with other hormones, especially auxin, cytokinin, and ethylene .

Result of Action

The inhibition of strigolactone biosynthesis by TIS108 leads to a variety of molecular and cellular effects. For instance, it has been shown to inhibit embryogenesis in Arabidopsis . Additionally, TIS108 has been demonstrated to improve shoot regeneration in apple, providing insights into the molecular mechanism of strigolactone-mediated inhibition of adventitious shoot formation .

Action Environment

The action of TIS108 can be influenced by various environmental factors. For example, light conditions have been shown to affect the organization of cortical microtubules in Arabidopsis hypocotyl cells, suggesting a new mechanistic connection between cytoskeletal behavior and the light-dependence of strigolactone signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one typically involves the following steps :

    Starting Materials: The synthesis begins with 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone and phenoxyhexanone as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) at low temperatures (0°C) under a nitrogen atmosphere.

    Formation of Intermediate: The intermediate product is formed through a nucleophilic substitution reaction.

    Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one is unique due to its specific molecular structure, which allows it to effectively inhibit strigolactone biosynthesis. Its phenoxy and triazole groups contribute to its high affinity for the target enzymes, making it a potent inhibitor compared to other similar compounds .

Properties

IUPAC Name

6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-20(17-9-3-1-4-10-17)19(23-16-21-15-22-23)13-7-8-14-25-18-11-5-2-6-12-18/h1-6,9-12,15-16,19H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSREBFOVZSWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCCCOC2=CC=CC=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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